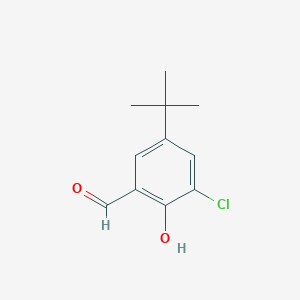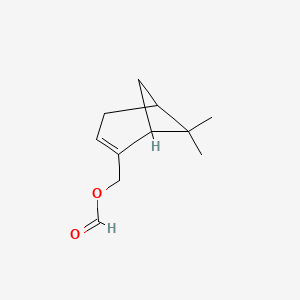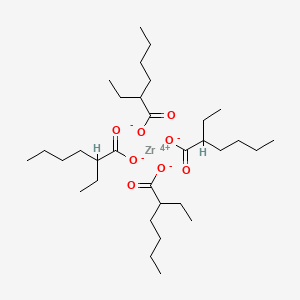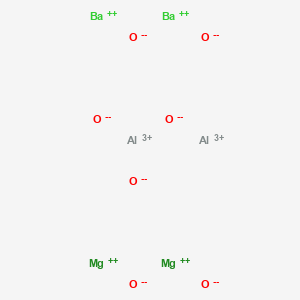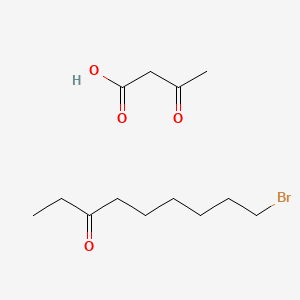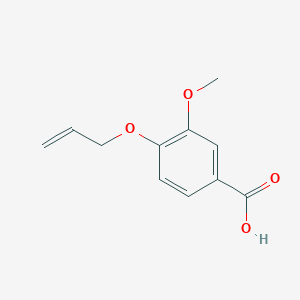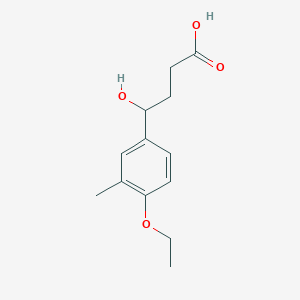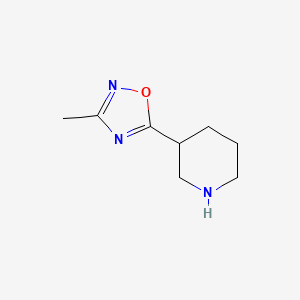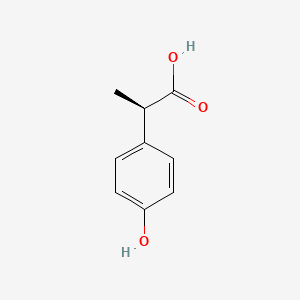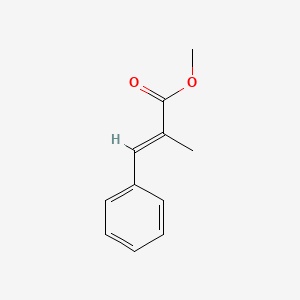
Methyl alpha-methylcinnamate
Overview
Description
Methyl alpha-methylcinnamate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosine Kinase Inhibition
Methyl alpha-methylcinnamate derivatives have been explored for their role in inhibiting tyrosine kinases, a class of enzymes critical in signaling pathways that regulate cell division, metabolism, and apoptosis. For example, methyl 2,5-dihydroxycinnamate, a stable analogue of erbstatin (a known tyrosine kinase inhibitor), showed significant inhibitory activity against epidermal growth factor receptor-associated tyrosine kinase, demonstrating potential in cancer therapy by delaying the S-phase induction in cells without affecting total DNA synthesis (Umezawa et al., 1990).
Enantioselective Synthesis
The compound has also been utilized in the enantioselective synthesis of pharmacophores. Research has highlighted the importance of α- and β-substitution in dihydrocinnamates for enhancing the biological activity of drug candidates, with enantio- and diastereopure α-methyl-β-cyclopropyldihydrocinnamates being identified as crucial pharmacophores in drug discovery programs. This underscores its role in improving access to valuable frameworks for pharmaceutical development (Christensen et al., 2016).
Tyrosinase Inhibition
Another application involves the inhibition of tyrosinase, an enzyme involved in melanin production. Alpha-substituted derivatives of cinnamaldehyde, including alpha-methylcinnamaldehyde, have shown to reduce both monophenolase and diphenolase activity of tyrosinase, suggesting potential uses in cosmetic products to prevent hyperpigmentation (Cui et al., 2015).
Anti-inflammatory Activity
Methyl p-hydroxycinnamate, a related compound, has been studied for its anti-inflammatory properties. It significantly inhibited pro-inflammatory mediators in lipopolysaccharide-stimulated macrophage cells, showcasing its potential as an anti-inflammatory agent (Vo et al., 2014).
Mechanism of Action
Target of Action
Methyl alpha-methylcinnamate (MAMC) is a derivative of cinnamic acid, a natural organic acid found in various plants It’s worth noting that cinnamic acid derivatives have been evaluated as pharmacologically active compounds .
Mode of Action
It’s known that cinnamic acid derivatives can have antimicrobial and antifungal activities . They can affect membrane permeability and interfere with enzyme function, thereby affecting the metabolic pathways associated with energy production .
Biochemical Pathways
MAMC is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, p-hydroxycinnamate esters, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
Factors such as temperature, light, and pH need to be kept constant to ensure their quality .
Result of Action
Cinnamic acid and its derivatives are known to have a variety of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Action Environment
The action of MAMC can be influenced by environmental factors. For instance, the pH of the environment can affect the solubility of MAMC and its derived flavonoids . Furthermore, MAMC might remain in soil after release from the root of certain plants despite root removal .
Biochemical Analysis
Biochemical Properties
Methyl alpha-methylcinnamate interacts with various enzymes, proteins, and other biomolecules. It is synthesized primarily by almost all forms of plants . The compound is involved in the production of various di (lignans), polyphenols (lignins), and also substituted derivatives . It is reported to have antimicrobial and antifungal activities .
Cellular Effects
It is known that cinnamic acid and its derivatives, including this compound, can affect membrane permeability and interfere with enzyme function .
Molecular Mechanism
It is known that cinnamic acid and its derivatives can uncouple the energy transducing membrane, thereby stimulating non-specific membrane permeability . This allows proton influx across the plasma membrane .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It is known that cinnamic acid and its derivatives demand controlled storage conditions. Temperature, light, and pH need to be kept constant to ensure the quality .
Metabolic Pathways
This compound is involved in the metabolic pathways of plants. It is synthesized with aromatic amino acids—phenylalanine and tyrosine . Various flavonoid pigments and polymer tannins produced primarily due to combinations of cinnamate and benzoate derivatives are chiefly responsible for imparting specific color and flavor to a vintage wine .
Transport and Distribution
It is known that cinnamic acid and its derivatives can affect membrane permeability , which could potentially influence the transport and distribution of these compounds.
Subcellular Localization
It is known that cinnamic acid and its derivatives can affect membrane permeability , which could potentially influence the subcellular localization of these compounds.
Properties
IUPAC Name |
methyl (E)-2-methyl-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOUBBQVGUFNG-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



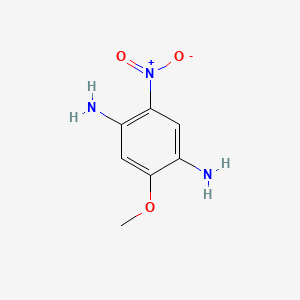
![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)
